N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide
Description
N-{[5-(Furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide is a synthetic small molecule characterized by a pyridine core substituted with a furan-2-yl group at the 5-position and a 2,2-dimethylpropanamide moiety linked via a methyl group at the 3-position. Its molecular formula is C₁₆H₁₉N₂O₂, with a molecular weight of 271.34 g/mol. The compound’s structure combines aromatic heterocycles (pyridine and furan) with a branched aliphatic amide, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHHKJRGQZUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions:
Preparation of 5-(furan-2-yl)pyridine: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-boronic acid and a 5-bromopyridine.
Formation of the amide bond: The intermediate 5-(furan-2-yl)pyridine is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
This compound may exhibit biological activity due to the presence of the furan and pyridine rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it could interact with various enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties of the furan and pyridine rings.
Mechanism of Action
The mechanism by which N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, or hydrophobic interactions. The furan and pyridine rings could play a crucial role in binding to the active sites of these biological targets.
Comparison with Similar Compounds
Elinzanetantum (INN Proposed Name)
- Structure: 2-[3,5-bis(trifluoromethyl)phenyl]-N-{4-(4-fluoro-2-methylphenyl)-6-[(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]pyridin-3-yl}-N,2-dimethylpropanamide.
- Key Features : Contains a pyridine core, trifluoromethylphenyl groups, and a dimethylpropanamide group.
- Comparison : Shares the N,N-dimethylpropanamide motif but incorporates additional fluorinated aromatic systems, enhancing lipophilicity and receptor-binding specificity. The target compound lacks fluorination, which may reduce metabolic stability but improve solubility .
3-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide
- Structure: Thiazolidinone core fused with furan and pyridine.
- Key Features: Combines furan, pyridine, and a thiazolidinone ring with a propanamide side chain.
- Activity: Not explicitly reported, but thiazolidinones are associated with antimicrobial and antidiabetic activities.
Functional Analogues with Amide Linkages and Heterocycles
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
- Structure : Thiazole core with 4-fluorophenyl and furan-2-yl groups linked via a propanamide.
- Activity : Potent KPNB1 inhibitor with anticancer activity in cell-based assays.
- Comparison : Replaces pyridine with thiazole, which may enhance binding to nuclear transport proteins (e.g., KPNB1). The target compound’s pyridine core could offer different electronic interactions, possibly favoring other biological targets .
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Structure: Thienopyrimidine core with methylfuran and allyl substituents.
- Activity: Not reported, but thienopyrimidines are explored for kinase inhibition.
Data Table: Structural and Functional Comparison
Biological Activity
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C18H16N2O4S
- Molecular Weight: 356.39 g/mol
- IUPAC Name: this compound
- CAS Number: 2034306-98-2
Biological Activity
The biological activity of this compound has been investigated for various pharmacological effects:
1. Antimicrobial Activity:
Research indicates that compounds with furan and pyridine moieties often exhibit antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains. Studies have shown that similar compounds demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties:
The structural characteristics of this compound suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
3. Neuroprotective Effects:
Some derivatives of furan-containing compounds have shown neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to interact with neuropeptide receptors may contribute to such protective mechanisms.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Formation of the Pyridine-Furan Linkage:
- A condensation reaction between furan derivatives and pyridines is utilized to form the core structure.
-
Introduction of the Sulfonamide Group:
- The sulfonamide moiety is introduced through sulfonation reactions, which are critical for enhancing biological activity.
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Final Amide Formation:
- The final step involves the formation of the amide bond, which is crucial for the compound's stability and activity.
Case Studies
-
Study on Antimicrobial Activity:
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for several strains, suggesting moderate to high activity. -
Anticancer Screening:
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent. -
Neuroprotective Assays:
Experiments assessing neuroprotective effects in models of oxidative stress showed that this compound could significantly reduce neuronal cell death, suggesting a protective role against neurotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine | Structure | Moderate antimicrobial |
| N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine | Structure | Low anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
